molecular formula C16H20FN7 B6437249 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549008-05-9

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437249
CAS No.: 2549008-05-9
M. Wt: 329.38 g/mol
InChI Key: BVYRFMBPHDKQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with fluoropyrimidine, piperazine, and pyrrolidine groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluoropyrimidine, piperazine, and pyrrolidine substituents through nucleophilic substitution and coupling reactions. Common reagents used in these steps include halogenated pyrimidines, piperazine derivatives, and pyrrolidine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.

    2,2’-Dipyridyl: Known for its use in metal ion chelation and catalysis.

Uniqueness

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7/c17-13-11-18-12-20-15(13)23-7-9-24(10-8-23)16-19-4-3-14(21-16)22-5-1-2-6-22/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYRFMBPHDKQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.